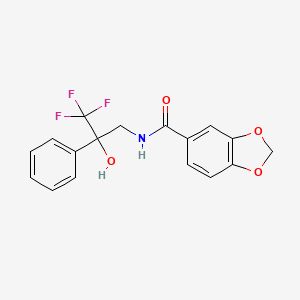

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole core substituted with a carboxamide group at the 5-position. The trifluoro-2-hydroxy-2-phenylpropyl moiety attached to the carboxamide nitrogen introduces unique steric and electronic properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-substituted motifs.

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO4/c18-17(19,20)16(23,12-4-2-1-3-5-12)9-21-15(22)11-6-7-13-14(8-11)25-10-24-13/h1-8,23H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVZQMPLWYCMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Coupling Reactions: The final step involves coupling the benzodioxole moiety with the trifluoromethylated intermediate using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using Pd/C (palladium on carbon).

Substitution: Strong bases like NaH (sodium hydride) or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of voltage-gated ion channels and enhancement of GABA (gamma-aminobutyric acid) currents in neurons . The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and membrane permeability, facilitating its interaction with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide is compared to three analogous benzodioxole carboxamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives

Key Findings:

Electronic and Steric Effects: The trifluoro group in the target compound enhances electronegativity and steric bulk compared to tulmimetostatum’s methylsulfanyl group. This may reduce metabolic degradation but increase hydrophobicity . The hydroxyl group in the target compound enables hydrogen bonding, unlike tulmimetostatum’s pyridinone moiety, which relies on π-π stacking and sulfur interactions .

Biological Activity: Tulmimetostatum’s antineoplastic activity is attributed to its sulfanyl and pyridinone groups, which likely interact with kinase domains or redox-sensitive targets . In contrast, the target compound’s trifluoro and phenyl groups suggest affinity for fluorophilic binding pockets (e.g., GABA receptors or cytochrome P450 enzymes).

Research Implications and Unresolved Questions

- Synthetic Accessibility : The trifluoro-2-hydroxy-2-phenylpropyl group may complicate synthesis due to steric hindrance during amide coupling, requiring optimized protocols (e.g., SHELX-assisted crystallography for structural validation) .

- Pharmacokinetics : Comparative studies with tulmimetostatum suggest that the target compound’s logP and solubility profiles may require formulation adjustments for bioavailability.

- Target Identification : Further in vitro assays are needed to elucidate whether the hydroxyl and trifluoro groups confer selectivity for specific enzyme classes (e.g., hydrolases or oxidoreductases).

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Hydroxy group : Imparts potential for hydrogen bonding and increases solubility.

- Carboxamide moiety : Contributes to its pharmacological properties.

The molecular formula is with a molecular weight of approximately 353.297 g/mol .

1. Anesthetic Activity

Research indicates that compounds similar to this compound exhibit significant anesthetic properties. For instance, a related compound demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting heart rate or blood pressure at therapeutic concentrations . This suggests a favorable safety profile for anesthetic applications.

2. Anticonvulsant Properties

The compound has shown promise as an anticonvulsant agent. Studies involving analogues have reported effective anticonvulsant activity against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The therapeutic index for MES activity was noted to be around 10, indicating a robust safety margin . The mechanism appears to involve modulation of GABA(A) receptor activity, enhancing inhibitory neurotransmission in the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Similar compounds have been shown to enhance GABA(A) currents in hippocampal neurons, suggesting a mechanism that enhances inhibitory signaling in the brain .

- Lipid Partitioning : Studies using ^19F NMR revealed that the aromatic regions of these compounds partition into lipid bilayers, correlating with their anesthetic effects .

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating various analogues of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-benzodioxole, one compound exhibited a significant reduction in MAC for isoflurane while maintaining stable cardiovascular parameters. This study highlights the potential for developing anesthetics with fewer side effects compared to traditional agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.